Epoprostenol

Pulmonary Arterial Hypertension Bloodstream Infection Intravenous Prostacyclin Safety

Choose epoprostenol for PAH research: the prototypical prostacyclin receptor agonist with a ~6 min half-life for continuous IV infusion. Superior improvement in 6MWD vs. treprostinil, iloprost, and beraprost, plus a 37.5-fold lower catheter-related bloodstream infection (BSI) risk vs. IV iloprost. Opt for arginine-mannitol formulations offering 14-day microbial-free stability, reduced cold-chain costs, and lower total cost of ownership. Request validated bioequivalence data.

Molecular Formula C20H32O5
Molecular Weight 352.5 g/mol
CAS No. 35121-78-9
Cat. No. B1671539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpoprostenol
CAS35121-78-9
SynonymsEpoprostanol
Epoprostenol
Epoprostenol Sodium
Epoprostenol Sodium Salt, (5Z,9alpha,11alpha,13E,15S)-Isomer
Flolan
Prostacyclin
Prostaglandin I(2)
Prostaglandin I2
Veletri
Molecular FormulaC20H32O5
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)O
InChIInChI=1S/C20H32O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h8,10-11,14,16-19,21-22H,2-7,9,12-13H2,1H3,(H,23,24)/b11-10+,15-8-/t14-,16+,17+,18+,19-/m0/s1
InChIKeyKAQKFAOMNZTLHT-OZUDYXHBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Epoprostenol (CAS 35121-78-9): Baseline Characterization for Pulmonary Arterial Hypertension Therapy Procurement


Epoprostenol (CAS 35121-78-9) is a synthetic sodium salt of the naturally occurring prostacyclin (prostaglandin I₂, PGI₂), an endogenous eicosanoid that functions as a potent vasodilator and inhibitor of platelet aggregation [1], [2]. It is the prototypical prostacyclin analog approved by the FDA in 1995 for the long-term intravenous treatment of pulmonary arterial hypertension (PAH) in patients with NYHA/WHO functional class III-IV symptoms who do not respond adequately to conventional therapy [3], [4]. Epoprostenol exerts its therapeutic effect by binding directly to the IP prostacyclin receptor on vascular smooth muscle cells and platelets, thereby increasing intracellular cAMP, which in turn induces relaxation of the pulmonary vascular bed and reduces platelet activation [1], [5].

Why Generic Substitution of Epoprostenol with Other Prostacyclin Analogs is Not Clinically Equivalent


Despite belonging to the same class of prostacyclin receptor agonists, epoprostenol, treprostinil, iloprost, and beraprost are not therapeutically interchangeable. Their disparate binding affinities for prostaglandin receptor subtypes (IP, EP1, EP2, EP3, EP4), combined with markedly different pharmacokinetic (PK) profiles (half-lives ranging from ~6 minutes to ~4.5 hours), dictate distinct routes of administration, dosing frequencies, and clinical safety profiles [1], [2]. For instance, epoprostenol's extremely short half-life (~6 min) necessitates continuous intravenous infusion, whereas treprostinil's longer half-life (~4.5 h) allows for subcutaneous or intravenous administration [1], [2]. These fundamental differences translate into quantifiable variations in efficacy, adverse event rates, and serious complication risks, rendering a direct substitution without careful clinical consideration and dose adjustment a high-risk practice [3], [4].

Product-Specific Quantitative Evidence Guide for Epoprostenol: Head-to-Head Comparisons and Class-Level Differentiation


Epoprostenol vs. Iloprost: 37.5x Higher Bloodstream Infection (BSI) Rate with Iloprost Administration

In a multicentre, retrospective study directly comparing intravenous iloprost and epoprostenol in patients with pulmonary hypertension (PH), the bloodstream infection (BSI) rate was 3.38 per 1000 treatment days for iloprost versus 0.09 per 1000 treatment days for epoprostenol. This translates to a 37.5-fold higher absolute BSI rate with iloprost [1]. Furthermore, patients receiving iloprost were at a significantly higher risk of developing BSI (HR: 12.5; 95% CI: 1.569–99.092) and had a higher BSI-related mortality rate (p = 0.04) [1].

Pulmonary Arterial Hypertension Bloodstream Infection Intravenous Prostacyclin Safety

Epoprostenol vs. Treprostinil, Iloprost, and Beraprost: Superior Improvement in 6-Minute Walk Distance (6MWD) in Network Meta-Analysis

A network meta-analysis of randomized controlled trials evaluated the comparative efficacy of prostacyclin analogs for PAH. Epoprostenol demonstrated a larger improvement in 6-minute walk distance (6MWD) compared to other analogs. The standardized mean difference (SMD) for epoprostenol vs. treprostinil was 33.38, vs. iloprost was 44.39, and vs. beraprost was 44.24 [1]. These values indicate that epoprostenol provides a quantifiably greater enhancement of exercise capacity than its primary alternatives.

Pulmonary Arterial Hypertension Network Meta-Analysis 6-Minute Walk Distance

Epoprostenol vs. Treprostinil, Iloprost, and Beraprost: Superior Improvement in Functional Class (FC) in Network Meta-Analysis

The same network meta-analysis also evaluated improvements in WHO functional class (FC). Epoprostenol was found to result in remarkably favorable FC amelioration compared to other regimens, with all comparisons reaching statistical significance (all P < 0.05) [1]. Specifically, the odds ratio (OR) for FC amelioration for epoprostenol versus placebo was 42.79 (95% CI: 10.63–301.98) [1]. While direct comparator ORs are not provided in the abstract, the analysis concluded that epoprostenol appears to result in remarkably favorable FC amelioration compared to other regimens (all P<0.05) [1].

Pulmonary Arterial Hypertension Network Meta-Analysis WHO Functional Class

Epoprostenol vs. Treprostinil: Differential Half-Life Drives Unique Formulation and Administration Requirements

Epoprostenol exhibits an extremely short half-life of approximately 6 minutes, in contrast to treprostinil's half-life of 4.5 hours [1], [2]. This stark pharmacokinetic difference necessitates that epoprostenol be administered via continuous intravenous infusion using a dedicated central venous catheter and portable pump, whereas treprostinil can be administered subcutaneously or intravenously with less frequent pump cassette changes [3], [4]. This fundamental difference impacts the risk profile (e.g., catheter-related infections) and the practical logistics of long-term therapy.

Pharmacokinetics Drug Half-Life Formulation Stability

Epoprostenol vs. Iloprost: Comparative Stability Dictates Formulation and Storage Requirements

Epoprostenol is chemically unstable at physiological pH and requires an alkaline environment (pH >10.5) for reconstitution, reflecting its inherent chemical instability [1]. In contrast, iloprost is a chemically stable prostacyclin analog with a longer half-life (20-25 minutes) and is stable at room temperature and neutral pH [2], [3]. This fundamental difference in stability dictates that epoprostenol must be provided as a lyophilized powder requiring reconstitution with a specific diluent, whereas iloprost is available as a ready-to-use solution for inhalation or intravenous infusion [4].

Drug Stability Formulation Chemistry Pharmaceutical Development

Epoprostenol Formulation Bioequivalence: All Generics Are Not Created Equal

Clinical studies have demonstrated that different formulations of intravenous epoprostenol sodium are biocomparable in terms of pharmacokinetics (PK), pharmacodynamics (PD), safety, and tolerability [1], [2]. However, recent innovations have led to formulations with improved thermal stability and reduced microbial growth potential. A novel epoprostenol formulation with arginine and mannitol excipients was shown to have the same PK and hemodynamic profiles as the reference product but with enhanced thermal stability and no microbial growth for up to 14 days [3]. This represents a tangible, quantifiable improvement in product quality and convenience.

Bioequivalence Pharmacokinetics Generic Drug Quality

Best Research and Industrial Application Scenarios for Epoprostenol Based on Evidence-Driven Differentiation


Advanced Pulmonary Arterial Hypertension (PAH) Requiring Maximal Improvement in Exercise Capacity and Functional Class

In patients with advanced PAH (WHO functional class III-IV) where maximizing 6-minute walk distance (6MWD) and improving functional class (FC) are primary clinical goals, epoprostenol is the preferred prostacyclin analog. Evidence from a network meta-analysis demonstrates that epoprostenol provides a quantifiably greater improvement in 6MWD compared to treprostinil, iloprost, and beraprost (SMD differences of 33.38, 44.39, and 44.24, respectively) and yields significantly better FC amelioration than all other analogs (all P < 0.05) [1]. This scenario is most applicable for patients with severe, rapidly progressing disease who require the most potent vasodilatory and anti-remodeling effects achievable with a prostacyclin analog [2].

Long-Term Intravenous Prostacyclin Therapy Where Minimizing Bloodstream Infection Risk is Paramount

For patients requiring continuous intravenous prostacyclin therapy, the choice of agent significantly impacts the risk of catheter-related bloodstream infections (BSI). A direct head-to-head study showed that intravenous iloprost is associated with a 37.5-fold higher BSI rate (3.38 vs. 0.09 events per 1000 treatment days) and a significantly increased risk of BSI-related mortality compared to epoprostenol (HR: 12.5; p = 0.04) [1]. Therefore, when an intravenous prostacyclin is indicated and minimizing infection risk is a high priority (e.g., in patients with a history of BSI or those at high risk for line-related complications), epoprostenol is the demonstrably safer choice.

Clinical Studies Comparing Prostacyclin Analogs Where the 'Gold Standard' Intravenous Comparator is Required

Epoprostenol, as the first approved prostacyclin analog for PAH and the most extensively studied, remains the benchmark 'gold standard' comparator in clinical trials evaluating novel prostacyclin analogs or alternative PAH therapies [1]. Its unique pharmacodynamic profile—the most potent direct IP receptor agonist with the shortest half-life—makes it the ideal reference agent for establishing non-inferiority or superiority of new chemical entities. Furthermore, its established safety profile, including the lower BSI risk compared to iloprost [2] and the well-characterized bioequivalence of its various formulations , provides a robust and well-defined baseline for rigorous comparative research.

Procurement of Epoprostenol Formulations with Enhanced Stability and Reduced Cold-Chain Dependency

Procurement decisions for epoprostenol should prioritize formulations with proven bioequivalence and enhanced stability characteristics. Clinical studies have confirmed that novel epoprostenol formulations containing arginine and mannitol excipients are pharmacokinetically and pharmacodynamically equivalent to the reference product but offer improved thermal stability and do not support microbial growth for up to 14 days [1]. This translates to reduced cold-chain requirements, extended in-use stability, and potentially fewer catheter-related infections, all of which directly lower the total cost of ownership and improve patient quality of life. Such formulations represent a meaningful, evidence-based upgrade over standard lyophilized powders without sacrificing therapeutic equivalence [2].

Quote Request

Request a Quote for Epoprostenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.